molecular formula C19H22N2O4 B11687976 2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

Cat. No.: B11687976
M. Wt: 342.4 g/mol
InChI Key: UJLANWFGDJWPIN-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is an organic compound that belongs to the class of acetamides. This compound features a complex structure with both aromatic and aliphatic components, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide typically involves the reaction of 4-tert-butylphenol with 4-methyl-3-nitroaniline in the presence of acetic anhydride. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction conditions are optimized to maximize yield and purity, often involving the use of catalysts and solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-tert-butylphenoxy)-N-(4-methylphenyl)acetamide
  • 2-(4-tert-butylphenoxy)-N-(3-nitrophenyl)acetamide
  • 2-(4-tert-butylphenoxy)-N-(4-methyl-2-nitrophenyl)acetamide

Uniqueness

2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C19H22N2O4

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(4-methyl-3-nitrophenyl)acetamide

InChI

InChI=1S/C19H22N2O4/c1-13-5-8-15(11-17(13)21(23)24)20-18(22)12-25-16-9-6-14(7-10-16)19(2,3)4/h5-11H,12H2,1-4H3,(H,20,22)

InChI Key

UJLANWFGDJWPIN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)COC2=CC=C(C=C2)C(C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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